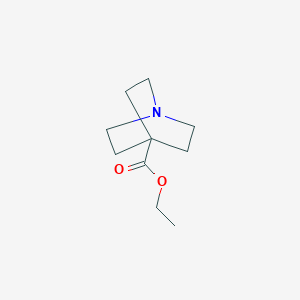
4-キヌクリジンカルボン酸エチル
説明
Synthesis Analysis
Ethyl quinuclidine-4-carboxylate's synthesis involves intricate chemical reactions that highlight its importance in organic synthesis. For example, the compound can be formed through reactions between quinuclidines and ethyl S-aryl thiolcarbonates under specific conditions, showcasing a stepwise mechanism where the breakdown of a tetrahedral addition intermediate is rate determining (Castro, Muñoz, & Santos, 1999). Similarly, the compound's synthesis from indoles and halodiazoacetates through a cyclopropanation-ring expansion reaction illustrates its complex formation process and the potential for creating diverse quinoline structures (Beilstein Journal of Organic Chemistry, 2015).
Molecular Structure Analysis
The molecular structure of ethyl quinuclidine-4-carboxylate and its derivatives have been extensively studied, providing insights into their conformation and electronic properties. For instance, X-ray crystallography has been used to determine the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, highlighting the compound's geometric features and confirming the presence of double bonds within its cyclohexene ring (Xiang, 2004).
Chemical Reactions and Properties
Ethyl quinuclidine-4-carboxylate's chemical reactivity is evidenced through its involvement in various reactions, such as the dehydration process during the production of the antihistamine drug Quifenadine. This reaction demonstrates the compound's ability to undergo carbenium ion rearrangements, leading to the formation of complex bicyclic systems (Puriņš et al., 2020). Additionally, the synthesis of new derivatives through reactions with dimethylamino compounds reveals the structural versatility and potential pharmacological applications of ethyl quinuclidine-4-carboxylate derivatives (Guillon et al., 1998).
Physical Properties Analysis
The physical properties of ethyl quinuclidine-4-carboxylate, such as solubility, melting point, and stability, are crucial for its application in various chemical processes. While specific studies focusing solely on these properties were not identified, understanding these aspects is essential for optimizing synthesis methods and ensuring the compound's effective use in research and industrial applications.
Chemical Properties Analysis
The chemical properties of ethyl quinuclidine-4-carboxylate, including its reactivity, stability under different conditions, and interactions with other molecules, play a significant role in its applications in synthetic chemistry and material science. The compound's ability to participate in cyclopropanation-ring expansion reactions and its reactivity towards carbonyl groups underline its utility in constructing complex molecular architectures (Beilstein Journal of Organic Chemistry, 2015).
科学的研究の応用
化学合成
4-キヌクリジンカルボン酸エチルは、化学合成の様々な分野で使用されています . これは、幅広い化学化合物の合成における構成ブロックとして使用できる汎用性の高い化合物です .
医薬品研究
医薬品研究では、4-キヌクリジンカルボン酸エチルは、ウメクリジニウム臭化物の合成における中間体として使用されます 、慢性閉塞性肺疾患(COPD)の治療に使用される薬物です .
材料科学
材料科学では、4-キヌクリジンカルボン酸エチルは、新素材の開発に使用できます。 そのユニークな化学構造は、得られる材料の特性に寄与する可能性があります .
クロマトグラフィー
4-キヌクリジンカルボン酸エチルは、混合物を分離する実験室技術であるクロマトグラフィーに使用できます . その特性は、混合物中の化合物の分離と同定に役立ちます .
分析化学
分析化学では、4-キヌクリジンカルボン酸エチルは、様々な分析技術における標準または試薬として使用できます .
有機化学
有機化学では、4-キヌクリジンカルボン酸エチルは、2-アミノアセトフェノンとアセト酢酸エチルをフリーデル・クラフツ反応させて、2,4-ジメチルキノリン-3-カルボン酸エチルを得るために使用できます .
特性
IUPAC Name |
ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXIVBVOFFBDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CC1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341487 | |
| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22766-68-3 | |
| Record name | Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22766-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-azabiciclo[2.2.2]octan-4-carboxyilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 4-quinuclidinecarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J67LZW838V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
![(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B52772.png)






